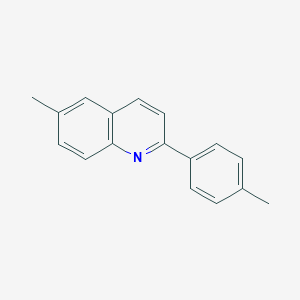

6-Methyl-2-(4-methylphenyl)quinoline

Description

Significance of the Quinoline (B57606) Scaffold in Organic and Heterocyclic Chemistry

The quinoline scaffold, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of heterocyclic chemistry. Its aromatic nature, combined with the presence of a nitrogen atom, imparts a unique combination of electronic and steric properties. This structure is found in a wide array of natural products, most notably quinine, an antimalarial drug isolated from the bark of the Cinchona tree. The versatility of the quinoline ring allows for functionalization at various positions, leading to a vast library of derivatives with tailored properties.

The chemical reactivity of the quinoline system is well-established. The pyridine ring is generally susceptible to nucleophilic attack, particularly at the 2- and 4-positions, while the benzene ring undergoes electrophilic substitution, primarily at the 5- and 8-positions. This differential reactivity provides synthetic chemists with precise control over the introduction of various functional groups, enabling the construction of complex molecules.

Position of Substituted Quinoline Compounds within Contemporary Synthetic and Mechanistic Studies

Substituted quinoline compounds are at the forefront of contemporary synthetic and mechanistic studies. The development of novel synthetic methodologies for accessing functionalized quinolines remains an active area of research. Classical methods like the Skraup, Doebner-von Miller, and Friedländer syntheses are continuously being refined, and new, more efficient catalytic methods are emerging. These modern approaches often utilize transition-metal catalysts to achieve high levels of regio- and stereoselectivity, allowing for the construction of intricate molecular designs under milder reaction conditions.

From a mechanistic standpoint, substituted quinolines serve as valuable probes for understanding reaction pathways and molecular interactions. Their rigid, planar structure and tunable electronic properties make them ideal candidates for studying fundamental chemical processes. They are frequently employed in the development of new catalysts, molecular sensors, and advanced materials. The study of their interactions with biological macromolecules has also provided crucial insights into drug-target binding and the mechanisms of various diseases.

Scope and Research Focus for 6-Methyl-2-(4-methylphenyl)quinoline

The specific compound, this compound, represents a synthetically accessible yet underexplored member of the substituted quinoline family. Its structure features two methyl groups, one on the quinoline core at the 6-position and another on the phenyl substituent at the 4-position. These methyl groups can influence the molecule's electronic properties, solubility, and steric profile, potentially leading to unique chemical and biological activities.

The research focus for this compound lies in its potential as a building block in organic synthesis and as a scaffold for the development of novel functional molecules. Investigations into its synthesis, spectroscopic characterization, and potential applications are crucial for unlocking its full potential. While comprehensive research dedicated solely to this compound is not extensively documented, its structural similarity to other well-studied 2,6-disubstituted quinolines suggests a range of possible applications, from medicinal chemistry to materials science. The following sections will delve into the known and extrapolated details regarding this intriguing molecule.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H15N |

|---|---|

Molecular Weight |

233.31 g/mol |

IUPAC Name |

6-methyl-2-(4-methylphenyl)quinoline |

InChI |

InChI=1S/C17H15N/c1-12-3-6-14(7-4-12)16-10-8-15-11-13(2)5-9-17(15)18-16/h3-11H,1-2H3 |

InChI Key |

FOYCGSNJSPRGFB-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)C |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)C |

Origin of Product |

United States |

Synthetic Methodologies for 6 Methyl 2 4 Methylphenyl Quinoline and Its Structural Analogs

Classical and Modified Quinoline (B57606) Synthesis Protocols

The foundational methods for quinoline synthesis were largely developed in the late 1800s and remain relevant for their robustness and versatility. organicreactions.org These reactions typically involve the condensation of anilines with various carbonyl-containing compounds, followed by cyclization and dehydration/oxidation to form the bicyclic quinoline core.

The Friedländer synthesis is a straightforward and widely used method for generating quinoline derivatives. nih.gov The reaction involves an acid- or base-catalyzed condensation between a 2-aminoaryl aldehyde or ketone and a second carbonyl compound that possesses a reactive α-methylene group. organicreactions.orgorganic-chemistry.org The initial step is typically an aldol (B89426) condensation or the formation of a Schiff base, followed by an intramolecular cyclodehydration to yield the final quinoline product. wikipedia.org

For the synthesis of a compound like 6-Methyl-2-(4-methylphenyl)quinoline, the Friedländer approach would theoretically involve the reaction of 2-amino-5-methylacetophenone with 1-(4-methylphenyl)ethan-1-one. The versatility of this method allows for the pre-introduction of substituents on both rings of the quinoline system, making it a powerful tool for creating polysubstituted frameworks. researchgate.net Various catalysts, including p-toluenesulfonic acid, iodine, and Lewis acids like neodymium(III) nitrate (B79036) hexahydrate, have been employed to improve the efficiency and reaction conditions. wikipedia.orgiipseries.org

Table 1: Catalysts Used in Friedländer Synthesis

| Catalyst Type | Specific Example(s) | Reference |

|---|---|---|

| Brønsted Acid | p-Toluenesulfonic acid | wikipedia.org |

| Halogen | Molecular iodine | iipseries.org |

| Lewis Acid | Neodymium(III) Nitrate Hexahydrate | iipseries.org |

| Heteropoly Acid | Silver Phosphotungstate | organic-chemistry.org |

This table is interactive and represents a selection of catalysts reported for the Friedländer synthesis.

The Skraup and Doebner-Von Miller reactions are cornerstone syntheses of the quinoline ring system. The archetypal Skraup reaction involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orguop.edu.pk The reaction proceeds via the dehydration of glycerol to acrolein, followed by conjugate addition of the aniline, acid-catalyzed cyclization, and final oxidation to the quinoline. uop.edu.pk While effective for producing the parent quinoline, the reaction is notoriously exothermic and often violent. wikipedia.orguop.edu.pk

The Doebner-Von Miller reaction is a significant modification that extends the scope of the Skraup synthesis. wikipedia.org It utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of a wider range of substituted quinolines. iipseries.orgwikipedia.org This method is particularly relevant for synthesizing 2-substituted quinolines. nih.gov A pertinent variation, the Doebner reaction, employs a three-component coupling of an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids. iipseries.orgjptcp.com This specific pathway is directly applicable to the synthesis of the precursor to the title compound, this compound-4-carboxylic acid, by reacting 4-methylaniline (p-toluidine), 4-methylbenzaldehyde, and pyruvic acid. semanticscholar.orgsigmaaldrich.com

Table 2: Comparison of Skraup and Doebner-Von Miller Reactions

| Feature | Skraup Synthesis | Doebner-Von Miller Synthesis |

|---|---|---|

| Aniline Derivative | Primary aromatic amine | Primary aromatic amine |

| Carbonyl Source | Glycerol (forms acrolein in situ) | α,β-Unsaturated aldehyde or ketone |

| Catalyst/Medium | Strong acid (e.g., H₂SO₄) | Brønsted or Lewis acids (e.g., HCl) |

| Oxidizing Agent | Required (e.g., Nitrobenzene) | Often required |

| Primary Product | Unsubstituted or benzene-ring substituted quinolines | Hetero-ring substituted quinolines |

This interactive table highlights the key differences between these two classical quinoline syntheses.

The Combes synthesis provides a distinct route to 2,4-disubstituted quinolines. wikipedia.org This method involves the condensation of an arylamine with a β-diketone in the presence of an acid catalyst, typically concentrated sulfuric acid. wikipedia.orgwikiwand.com The reaction forms a β-amino enone intermediate (a Schiff base), which then undergoes acid-catalyzed cyclization and dehydration to yield the quinoline product. jptcp.comwikipedia.org To synthesize a structural analog of the title compound using this method, p-toluidine (B81030) could be reacted with a suitably substituted β-diketone. The regioselectivity of the cyclization can be influenced by the steric and electronic properties of the substituents on both the aniline and the diketone. wikipedia.org

Other foundational methods, such as the Conrad-Limpach-Knorr synthesis, react anilines with β-ketoesters to produce either 4-hydroxyquinolines (at lower temperatures) or 2-hydroxyquinolines (at higher temperatures). jptcp.compharmaguideline.com These classical syntheses collectively form a comprehensive toolbox for accessing a wide array of quinoline architectures. iipseries.org

Modern and Sustainable Synthetic Approaches

In recent decades, synthetic chemistry has shifted towards more efficient, atom-economical, and environmentally benign methodologies. This trend is reflected in the development of modern techniques for quinoline synthesis that offer advantages over classical methods, such as milder reaction conditions, shorter reaction times, and higher yields.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. acs.orgresearchgate.net The use of microwave irradiation accelerates reactions by directly and efficiently heating the reaction mixture through dielectric heating. rsc.org

Several classical quinoline syntheses, including the Friedländer and Doebner-Miller reactions, have been adapted to microwave conditions. nih.govresearchgate.net For instance, the synthesis of 4-methyl-2-(4-substituted phenyl)quinoline derivatives, which are structurally very similar to the title compound, has been successfully achieved using a one-pot, microwave-assisted Doebner-Von Miller approach. derpharmachemica.com This green chemistry method uses aniline, substituted benzaldehydes, and acetone (B3395972) in the presence of hydrochloric acid, demonstrating an economical and environmentally favorable route. derpharmachemica.com The combination of multi-component strategies with microwave assistance offers a rapid and efficient pathway to diverse quinoline libraries. acs.org

Transition-metal catalysis has revolutionized organic synthesis, enabling the construction of complex molecules with high efficiency and selectivity. iaea.org For quinoline synthesis, transition-metal catalyzed multi-component reactions (MCRs) are particularly powerful, as they allow for the assembly of polysubstituted quinolines from simple, readily available starting materials in a single step. ias.ac.inresearchgate.net

Copper, palladium, rhodium, and other metals have been used to catalyze various C-H activation, cross-coupling, and annulation cascades to form the quinoline ring. ias.ac.in A notable example is the copper-catalyzed three-component reaction of an aniline, an aldehyde, and an alkyne. This strategy has been used to synthesize 6-methyl-2,4-diphenylquinoline (B11839688) from p-toluidine, benzaldehyde, and 1-ethynylbenzene, demonstrating a direct route to a closely related structure. nih.gov These methods often proceed under mild conditions and exhibit high atom economy, representing a significant advancement over classical, often harsh, synthetic protocols. ias.ac.innih.gov

Development of One-Pot Synthetic Strategies

A notable example is a copper-catalyzed three-component reaction that yields 6-methyl-2,4-diphenylquinoline from p-toluidine, benzaldehyde, and 1-ethynylbenzene. nih.gov This method, which proceeds via C-H activation of the alkyne, highlights the utility of transition metals in facilitating multicomponent assembly in a single pot. nih.gov While this specific example leads to a 2,4-diphenyl derivative, the underlying principle can be adapted for the synthesis of 2-(4-methylphenyl) analogs by selecting the appropriate starting materials.

Another efficient one-pot approach is the Friedländer synthesis, which involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. A highly effective one-pot variation of this reaction has been developed using o-nitroarylcarbaldehydes, which are reduced in situ with iron and catalytic aqueous HCl to the corresponding o-aminoarylcarbaldehydes. These intermediates then condense with aldehydes or ketones to form the quinoline ring system in high yields. rsc.org

| Reactants | Catalyst/Reagents | Product | Yield | Reference |

| p-Toluidine, Benzaldehyde, 1-Ethynylbenzene | CuI in ionic liquid | 6-Methyl-2,4-diphenylquinoline | Not specified | nih.gov |

| o-Nitroarylcarbaldehydes, Aldehydes/Ketones | Fe, aq. HCl | Mono- or di-substituted quinolines | 66-100% | rsc.org |

Rhodium-Catalyzed Stereo- and Regio-selective C-H Alkenylation of Anilines Leading to Quinoline Derivatives

Rhodium catalysis has emerged as a powerful tool for the synthesis of quinolines through C-H activation and subsequent annulation. nih.govdntb.gov.ua These methods often provide high levels of regio- and stereoselectivity. One such strategy involves the rhodium-catalyzed hydroacylative union of aldehydes and o-alkynyl anilines, which leads to 2-aminophenyl enones that subsequently cyclize to form substituted quinolines. acs.org This approach is characterized by its mild reaction conditions and broad functional group tolerance. acs.org

Another significant rhodium-catalyzed method is the chemo- and regioselective synthesis of functionalized quinolines from 2-aminohydrazones and terminal alkynes. rsc.org This reaction is notable for being oxidant- and base-free, and it tolerates a wide variety of functional groups. rsc.org The direct double C-H activation of N-aryl azoles followed by cyclization with alkynes, also catalyzed by rhodium(III), provides an efficient route to aza-fused polycyclic quinolines. nih.gov In this reaction, copper(II) acetate (B1210297) acts as an oxidant and is also believed to play a role in the C-H activation process. nih.gov

While the direct "C-H alkenylation of anilines" is a broad concept, these rhodium-catalyzed methods exemplify the principle of activating C-H bonds in aniline derivatives or their precursors to construct the quinoline ring system with high selectivity.

| Starting Materials | Catalyst System | Key Features | Reference |

| Aldehydes, o-Alkynyl anilines | Rh-precatalyst and ligand | Mild conditions, broad functional group tolerance | acs.org |

| 2-Aminohydrazones, Terminal alkynes | Rhodium catalyst | Oxidant/base-free, wide functional group tolerance | rsc.org |

| N-Aryl azoles, Alkynes | Rhodium(III), Copper(II) acetate | Direct double C-H activation | nih.gov |

Targeted Synthesis of Specific this compound Analogs and Derivatives

The synthesis of specific analogs and derivatives of this compound allows for the fine-tuning of its chemical and physical properties. Methodologies have been developed to introduce various substituents, including additional methyl and methylphenyl groups, carboxylate functionalities, amino groups, and fused heterocyclic rings.

Methodologies for Introducing Methyl and Methylphenyl Substituents

The introduction of methyl and methylphenyl substituents at specific positions on the quinoline ring can be achieved through various classical and modern synthetic methods. The Doebner-von Miller reaction, for instance, utilizes α,β-unsaturated aldehydes or ketones to produce 2- and 4-substituted quinolines from anilines under acidic conditions. mdpi.com This method could be employed to introduce a methyl group at the 4-position.

A more direct approach for synthesizing polysubstituted analogs of 4-methyl-2-phenylquinoline (B1606933) involves the reaction of 2-aminoacetophenone (B1585202) with various carbonyl compounds. nih.gov Furthermore, a three-component reaction involving an aniline, an aldehyde, and an alkyne can be used to construct the quinoline core with the desired substituents in a single step. nih.gov For example, the reaction of p-toluidine with the appropriate aldehyde and alkyne can directly lead to a 6-methyl-2-arylquinoline.

Synthesis of Carboxylate Derivatives of this compound

The introduction of a carboxylate group, particularly at the 4-position of the quinoline ring, is often achieved through the Pfitzinger reaction. mdpi.com This reaction involves the condensation of isatin (B1672199) or a substituted isatin with a carbonyl compound containing an α-methylene group in the presence of a base. The synthesis of this compound-4-carboxylic acid has been specifically reported via this method. sigmaaldrich.com In a typical procedure, a substituted isatin is reacted with 1-(p-tolyl)ethanone using a base like potassium hydroxide. acs.orgnih.gov Microwave irradiation has been employed to accelerate this reaction. mdpi.comnih.gov

| Reaction | Reactants | Product | Reference |

| Pfitzinger Reaction | Substituted isatin, 1-(p-tolyl)ethanone | This compound-4-carboxylic acid | sigmaaldrich.comacs.orgnih.gov |

Preparation of Amino-Substituted Quinoline Derivatives Bearing Aryl Moieties

Amino-substituted quinolines are an important class of derivatives. The synthesis of 2-aminoquinolines has been explored through various methods. nih.govrsc.org One approach involves the reaction of quinoline-N-oxides with amines in the presence of triflic anhydride (B1165640) as an activating agent. nih.gov This metal-free method allows for the introduction of alkyl, aryl, or dialkylamino groups at the 2-position. nih.gov

For the synthesis of 6-substituted-2-aminoquinolines, various synthetic routes have been investigated, particularly in the context of developing ligands for SH3 domains. rsc.org These studies have highlighted that the substitution pattern on the quinoline ring significantly influences the binding affinity of these compounds. rsc.org A one-pot synthesis of 2-aminoquinoline-based alkaloids has also been developed, starting from acetonitrile. rsc.org This method involves the conversion of 2-nitrobenzaldehydes into nitrophenyl (Z)-acrylonitriles, followed by a reductive cyclization to yield the 2-aminoquinoline (B145021) derivatives. rsc.org

Strategies for Incorporating Additional Heterocyclic Rings onto the Quinoline Framework

The fusion of additional heterocyclic rings onto the quinoline framework leads to polycyclic systems with potentially novel properties. Various strategies have been developed to construct such fused systems. tandfonline.comresearchgate.net For instance, pyrimidine-fused quinolines can be synthesized regioselectively from anilines and barbituric acids in a one-pot tandem reaction where DMSO acts as both a solvent and a methine source. rsc.org

Another approach involves the synthesis of aza-fused polycyclic quinolines through a rhodium(III)-catalyzed direct double C-H bond activation of N-aryl azoles followed by cyclization with alkynes. nih.gov Furthermore, a simple and facile synthesis of polycyclic-fused 10-benzoyl-benzo rsc.orgresearchgate.netoxepino[3, 4-b]quinolin-13(6H)-ones has been described. This involves a one-pot synthesis of 6-benzoyl-2-(phenoxymethyl)quinoline-3-carboxylic acids followed by intramolecular Friedel-Crafts acylation. tandfonline.com

Spectroscopic Characterization and Structural Elucidation of 6 Methyl 2 4 Methylphenyl Quinoline

Vibrational Spectroscopic Techniques

Infrared (IR) Spectroscopy for Elucidation of Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Specific bonds and functional groups absorb at characteristic frequencies, allowing for their identification. For 6-Methyl-2-(4-methylphenyl)quinoline, characteristic peaks would be expected for C-H stretching in the aromatic rings and methyl groups, C=C and C=N stretching within the quinoline (B57606) and phenyl rings, and various bending vibrations that form the unique "fingerprint region." However, no experimentally obtained IR spectrum specific to this compound could be located in the searched literature.

Raman Spectroscopy for Detailed Molecular Vibrational Analysis

Raman spectroscopy provides complementary information to IR by detecting the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. A Raman spectrum of this compound would offer detailed insights into the vibrations of the carbon skeleton of the quinoline and phenyl rings. As with IR, a specific, published Raman spectrum for this molecule could not be found.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule by mapping the magnetic environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Mapping

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to one another. A hypothetical ¹H NMR spectrum would show distinct signals for the protons on the quinoline core, the p-substituted phenyl ring, and the two methyl groups. The chemical shifts, integration (signal area), and splitting patterns (multiplicity) would be unique to this specific isomeric arrangement. While spectra for compounds like 6-methylquinoline (B44275) or other substituted 2-phenylquinolines are available, these differ significantly and cannot be used to accurately describe this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

¹³C NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal, revealing the total number of non-equivalent carbons. The chemical shifts would indicate the type of carbon (e.g., aromatic, methyl, quaternary). No peer-reviewed ¹³C NMR data for this specific compound was identified.

Advanced Two-Dimensional NMR Experiments (COSY, HSQC, HMBC) for Connectivity and Correlation

Two-dimensional NMR experiments are crucial for unambiguously assembling a molecular structure by showing correlations between nuclei.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons, helping to piece together proton spin systems.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly attached proton and carbon atoms, assigning specific protons to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is essential for connecting different fragments of the molecule and identifying quaternary carbons.

A full 2D NMR analysis (COSY, HSQC, and HMBC) would be required for the definitive structural confirmation of this compound. Literature searches did not yield any such experimental data for this compound.

Quantum Chemical Methods and Molecular Modeling

Quantum chemical methods are instrumental in providing a molecular-level understanding of the properties and behavior of organic compounds. These computational tools allow for the detailed investigation of molecular structures, electronic distributions, and dynamic behaviors that are often challenging to probe experimentally.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For quinoline derivatives, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-31+G(d,p) or 6-311++G(d,p), are used to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. nih.govdergipark.org.tr These calculations provide key geometric parameters, including bond lengths, bond angles, and dihedral angles.

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. For compounds like this compound, MD simulations can provide insights into their conformational flexibility and intermolecular interactions in various environments, such as in solution or within a biological system. researchgate.net

In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are integrated to simulate the dynamic evolution of the system. This allows for the exploration of the molecule's conformational landscape, identifying the most probable shapes it adopts at a given temperature. For similar quinoline-based compounds, MD simulations have been employed to understand their binding stability with biological targets, such as proteins or enzymes, by analyzing the interactions and conformational changes that occur over the simulation period. nih.gov

Electronic Property Analysis and Molecular Reactivity Profiling

A detailed analysis of the electronic properties of a molecule is essential for predicting its reactivity and potential applications. Computational methods provide several tools to profile the electronic characteristics and reactive sites of a molecule like this compound.

Mulliken population analysis is a method for estimating the partial atomic charges in a molecule based on the linear combination of atomic orbitals (LCAO) molecular orbital wave function. wikipedia.org This analysis partitions the total electron density among the different atoms, providing a numerical value for the net charge on each atom. uni-muenchen.de These charges are valuable for understanding the electrostatic properties of the molecule and predicting sites susceptible to electrostatic interactions. For quinoline derivatives, Mulliken charge analysis can identify which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic). However, it is known that Mulliken charges can be sensitive to the choice of the basis set used in the calculation. wikipedia.org

Table 1: Illustrative Mulliken Atomic Charges for a Quinoline Derivative (Note: This table is a hypothetical representation for illustrative purposes, as specific data for this compound was not found.)

| Atom | Charge (a.u.) |

|---|---|

| N1 | -0.550 |

| C2 | 0.250 |

| C3 | -0.150 |

| C4 | 0.100 |

| C5 | -0.120 |

| C6 | 0.050 |

| C7 | -0.130 |

| C8 | 0.080 |

| C9 | 0.180 |

Natural Bond Orbital (NBO) analysis is a computational tool that provides a detailed picture of the bonding and electronic structure of a molecule by transforming the calculated wave function into localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and bonds. nih.gov NBO analysis is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and charge transfer between different parts of a molecule. nih.gov For this compound, NBO analysis would elucidate the nature of the chemical bonds, the hybridization of the atoms, and the extent of electron delocalization between the quinoline core and the phenyl substituent. This information is crucial for understanding the molecule's stability and electronic communication between its constituent parts.

The Molecular Electrostatic Potential (MESP) is a property that describes the electrostatic potential at a particular point in the space surrounding a molecule. uni-muenchen.de It is a valuable tool for predicting the reactive behavior of a molecule, particularly its interactions with electrophiles and nucleophiles. nih.gov The MESP is typically visualized as a color-coded map projected onto the molecule's electron density surface. wolfram.com Regions of negative potential (usually colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) correspond to electron-deficient areas that are prone to nucleophilic attack. nih.govresearchgate.net For this compound, the MESP map would likely show a region of high negative potential around the nitrogen atom of the quinoline ring, identifying it as a primary site for protonation and hydrogen bonding.

Non-Linear Optical (NLO) Properties from First-Order Hyperpolarizability Calculations

Non-linear optical (NLO) materials are of significant interest for their potential applications in advanced technologies such as optical data storage, signal processing, and frequency conversion. The NLO response of a molecule is fundamentally linked to its electronic structure, particularly the ease with which its electron cloud can be distorted by an external electric field. Quinoline derivatives, with their extended π-conjugated systems, are promising candidates for NLO materials. mdpi.com

The first-order hyperpolarizability (β) is a key quantum mechanical property that quantifies the second-order NLO response of a molecule. A high β value is indicative of a strong NLO response. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for calculating the first-order hyperpolarizability and predicting the NLO potential of new materials. These calculations typically involve optimizing the molecular geometry and then computing the electronic properties, including the dipole moment (μ) and the components of the hyperpolarizability tensor.

For organic molecules, a large NLO response is often associated with intramolecular charge transfer (ICT) from an electron-donating group (D) to an electron-accepting group (A) through a π-conjugated bridge. In this compound, the quinoline ring system and the phenyl group constitute a significant π-conjugated framework. The methyl groups can act as weak electron donors.

The relationship between the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the first-order hyperpolarizability is also a critical aspect of these investigations. A smaller HOMO-LUMO energy gap generally correlates with a larger β value, as it indicates greater electron mobility and polarizability. ajchem-a.com

To illustrate the typical results from such a computational study, the table below presents hypothetical first-order hyperpolarizability data for a generic quinoline derivative, calculated using a DFT method like B3LYP with a suitable basis set. This data is for illustrative purposes to demonstrate the format and type of information obtained from such calculations.

| Property | Calculated Value | Units |

| Dipole Moment (μ) | 3.5 | Debye |

| Average Polarizability (α) | 25.0 x 10⁻²⁴ | esu |

| First-Order Hyperpolarizability (β) | 150.0 x 10⁻³⁰ | esu |

Note: The values in this table are hypothetical and serve as an example of the data generated in a computational NLO study.

Hirshfeld Surface and Two-Dimensional Fingerprint Map Analysis for Quantitative Intermolecular Interaction Contributions

The arrangement of molecules in the solid state is dictated by a complex interplay of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal lattice. This method partitions the crystal space into regions where the electron density of a given molecule dominates, providing a unique surface for each molecule.

The Hirshfeld surface is mapped with properties such as dnorm, which combines the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface, normalized by the van der Waals radii of the respective atoms. The dnorm surface reveals close intermolecular contacts, which are highlighted by red spots, indicating interactions that are shorter than the sum of the van der Waals radii.

While a specific crystal structure and Hirshfeld surface analysis for this compound were not found in the reviewed literature, studies on structurally similar quinoline derivatives provide valuable insights into the expected intermolecular interactions. nih.govnih.govresearchgate.net For a molecule like this compound, the dominant interactions are likely to be van der Waals forces, primarily H···H and C···H/H···C contacts, due to the abundance of hydrogen atoms. π-π stacking interactions between the aromatic rings of the quinoline and phenyl groups are also expected to play a significant role in the crystal packing.

To illustrate the quantitative data obtained from a Hirshfeld surface analysis, the following table presents typical contributions of various intermolecular contacts for a related aromatic quinoline compound. This data is representative of the kind of quantitative analysis that can be performed.

| Intermolecular Contact | Contribution (%) |

| H···H | 45.0 |

| C···H / H···C | 25.0 |

| N···H / H···N | 8.0 |

| C···C | 10.0 |

| Other | 12.0 |

Note: The values in this table are based on typical findings for similar organic molecules and are for illustrative purposes.

The analysis of the Hirshfeld surface and fingerprint plots provides a detailed understanding of the forces that govern the supramolecular assembly of this compound in the solid state. This information is crucial for crystal engineering and for understanding the relationship between the crystal structure and the material's physical properties.

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline Heterocycle

The quinoline ring system exhibits a dual reactivity profile. The electron-rich benzene (B151609) portion is susceptible to electrophilic attack, while the electron-deficient pyridine (B92270) ring is prone to nucleophilic substitution. youtube.com

Electrophilic Substitution: Electrophilic substitution reactions, such as nitration and bromination, preferentially occur on the carbocyclic (benzene) ring of the quinoline nucleus. youtube.com For quinoline itself, these reactions typically yield a mixture of 5- and 8-substituted products. The presence of the methyl group at the 6-position, being an activating group, would further direct incoming electrophiles to the 5- and 7-positions. Conversely, the bulky 2-aryl substituent may sterically hinder attack at the 8-position.

Nucleophilic Substitution: The pyridine ring of the quinoline system is deactivated towards electrophiles but activated for nucleophilic attack, particularly at positions 2 and 4. youtube.comquimicaorganica.org In this compound, the 2-position is already substituted. However, should a suitable leaving group be present at the 4-position (e.g., a halogen), it would be readily displaced by nucleophiles. researchgate.netmdpi.com This reactivity is a cornerstone for introducing a wide range of functional groups onto the quinoline scaffold. The mechanism for this transformation typically proceeds through an addition-elimination pathway, stabilized by the nitrogen atom. quimicaorganica.org

Functionalization and Modification of the Pendant Methyl and 4-Methylphenyl Groups

The two methyl groups on the this compound molecule offer additional sites for chemical modification, distinct from the core heterocycle.

6-Methyl Group: The methyl group attached to the quinoline ring at the 6-position can undergo reactions typical of benzylic methyl groups. For instance, it can be oxidized to a formyl group (-CHO) or a carboxylic acid group (-COOH), providing a handle for further derivatization. Halogenation under radical conditions can also occur, leading to halomethyl derivatives that are valuable synthetic intermediates.

4-Methylphenyl Group: The methyl group on the phenyl ring at position 4' is also a site for functionalization. Similar to the 6-methyl group, it can be oxidized or halogenated. Additionally, the phenyl ring itself can undergo further electrophilic substitution. The directing effect of the existing methyl group (ortho, para-directing) and the quinoline substituent will influence the position of new substituents.

A metal-free method has been developed for the functionalization of C(sp³)–H bonds in 2-methylquinolines, which can be extended to the methyl groups of the title compound, allowing for the formation of new C-C and C-N bonds in tandem cyclization strategies. nih.govacs.org

Selective C-H Functionalization Reactions

Modern synthetic chemistry has increasingly focused on the direct functionalization of carbon-hydrogen (C-H) bonds, which offers a more atom- and step-economical approach to creating complex molecules. nih.gov In the context of this compound, several C-H bonds are potential targets for such transformations.

Transition metal catalysis is a powerful tool for achieving regioselective C-H functionalization of quinolines. nih.govrsc.org While the C2 position is often the most reactive due to the directing effect of the nitrogen atom, methods have been developed for functionalizing other positions. nih.gov For 2-arylquinolines, the nitrogen atom can act as a directing group to facilitate ortho-C-H activation on the 2-aryl ring. acs.orgresearchgate.net This would allow for selective functionalization of the C-H bonds at the 3'- and 5'-positions of the 4-methylphenyl group in this compound.

Furthermore, C-H activation can also be directed to the quinoline core. For example, rhodium-catalyzed C-H activation of 8-methylquinolines has been reported, indicating that the C-H bonds of the 6-methyl group could potentially be targeted for specific transformations. rsc.org The development of methods for C-H functionalization at various positions of the quinoline ring, including C3, C4, C5, and C8, has significantly expanded the synthetic toolbox for modifying this important scaffold. acs.org

Table 1: Potential Sites for Selective C-H Functionalization

| Position | Type of C-H bond | Potential Reaction |

|---|---|---|

| C3, C4, C5, C7, C8 | Aromatic (Quinoline) | Arylation, Alkenylation, Alkylation |

| C3', C5' | Aromatic (Phenyl) | Ortho-Arylation, Ortho-Alkylation |

| 6-CH₃ | Benzylic | Alkylation, Arylation |

| 4'-CH₃ | Benzylic | Alkylation, Arylation |

Radical Addition and Other Radical-Mediated Transformations

Radical reactions provide a complementary approach to ionic reactions for the functionalization of quinolines. nih.gov The electron-deficient nature of the pyridine ring makes it susceptible to attack by nucleophilic radicals, such as those generated from alkyl carboxylic acids in Minisci-type reactions. researchgate.net

These reactions can introduce alkyl and acyl groups onto the quinoline nucleus, often with high regioselectivity. For this compound, radical addition would be expected to occur primarily at the C4 position. Radical-promoted cyclization of appropriate precursors is also a powerful method for constructing the quinoline ring system itself. mdpi.com Additionally, radical bromination of the methyl groups using reagents like N-bromosuccinimide (NBS) can be a key step in their further functionalization. acs.org

Esterification and Hydrolysis Reactions Involving Carboxylate Derivatives

The methyl groups of this compound can be oxidized to carboxylic acids. For instance, oxidation of the 6-methyl group would yield 2-(4-methylphenyl)quinoline-4,6-dicarboxylic acid, while selective oxidation could lead to derivatives like this compound-4-carboxylic acid. sigmaaldrich.com These carboxylic acid derivatives are pivotal intermediates for further synthetic modifications.

Esterification: The quinoline carboxylic acids can be converted to their corresponding esters through reaction with alcohols under acidic conditions or by using coupling agents. thieme-connect.comnih.gov The Pfitzinger reaction, a classical method for synthesizing quinoline-4-carboxylic acids, has been adapted to allow for a one-step esterification and cyclization process. thieme-connect.comresearchgate.net

Hydrolysis: Conversely, quinoline esters can be hydrolyzed back to the parent carboxylic acids. youtube.com This reaction is typically carried out under acidic or basic conditions. The hydrolysis of esters is a fundamental transformation that can be used for deprotection or to generate the carboxylic acid for subsequent reactions, such as amide bond formation.

Table 2: Reactions of Carboxylate Derivatives

| Derivative | Reaction | Reagents | Product |

|---|---|---|---|

| Quinoline-4-carboxylic acid | Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Quinoline-4-carboxylate ester |

| Quinoline-4-carboxylate ester | Hydrolysis (Acidic) | H₃O⁺, Heat | Quinoline-4-carboxylic acid |

| Quinoline-4-carboxylate ester | Hydrolysis (Basic) | NaOH, H₂O then H₃O⁺ | Quinoline-4-carboxylic acid |

Conclusion

6-Methyl-2-(4-methylphenyl)quinoline is a fascinating, yet underexplored, member of the substituted quinoline (B57606) family. Its synthesis is accessible through established organic reactions, and its structure can be unambiguously confirmed by modern spectroscopic methods. While direct research on this specific compound is limited, the well-documented importance of the quinoline scaffold in medicinal chemistry, materials science, and coordination chemistry provides a strong rationale for its further investigation. The unique substitution pattern of this compound offers opportunities for the development of novel compounds with tailored properties, making it a promising target for future research endeavors in advanced chemical synthesis and applications.

Table of Compounds

Table 5: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 6-Methyl-2-(4-methylphenyl)quinoline |

| Quinine |

| p-Toluidine (B81030) (4-methylaniline) |

| p-Methylbenzaldehyde (4-methylbenzaldehyde) |

Advanced Chemical Applications and Future Research Directions

Applications in Supramolecular Chemistry and Materials Science

The planar, aromatic structure of 6-Methyl-2-(4-methylphenyl)quinoline makes it an excellent candidate for applications in supramolecular chemistry, where non-covalent interactions are harnessed to build complex, functional architectures. A key interaction driving the assembly of such quinoline-based molecules is π-π stacking. This phenomenon arises from the attractive, noncovalent interactions between the electron clouds of adjacent aromatic rings.

In closely related structures, such as 2-(4-Methylphenyl)quinoline-4-carboxylic acid, crystal structure analysis has demonstrated the presence of significant π-π stacking interactions. researchgate.net Molecules are observed to stack in a parallel-displaced arrangement, with centroid-to-centroid distances between adjacent quinoline (B57606) rings of approximately 4.1 Å. researchgate.net Similarly, other substituted phenyl-quinoline derivatives exhibit π-π stacking, with ring-centroid separations measured at around 3.59 Å. nih.gov These interactions, along with weaker C-H⋯π interactions, are crucial in directing the molecular packing in the solid state. nih.gov

The ability to form ordered assemblies through π-π stacking is fundamental to the development of advanced materials. By leveraging these interactions, this compound can be used as a building block for:

Organic Semiconductors: Ordered stacking facilitates charge transport, a critical property for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Sensors: The formation of supramolecular aggregates can be sensitive to the presence of specific analytes, leading to changes in optical or electronic properties that can be used for chemical sensing.

Liquid Crystals: The rigid, planar nature of the quinoline core can promote the formation of liquid crystalline phases, which are essential for display technologies.

The predictable nature of these non-covalent interactions allows for the rational design of materials where the molecular arrangement dictates the macroscopic properties.

Exploration of Optical Properties, such as Fluorescence, in Materials Development

The quinoline scaffold is a well-known fluorophore, and its derivatives are widely investigated for their unique optical properties, including fluorescence, making them valuable in materials development. nih.gov Quinoline-based compounds have applications in optoelectronics, including organic light-emitting diodes (OLEDs) and random lasers, due to the extensive delocalization of their π-electron systems. nih.gov

The specific optical characteristics of this compound are influenced by its substituent groups. The methyl groups at the 6-position of the quinoline ring and the 4-position of the phenyl ring act as electron-donating groups, which can modulate the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby tuning the absorption and emission wavelengths.

Studies on analogous quinoline-based Schiff bases have shown that these compounds can exhibit significant fluorescence quantum yields (Φf) and large Stokes shifts (the difference between the absorption and emission maxima). beilstein-journals.orgscispace.com These properties are highly dependent on solvent polarity, indicating a charge-transfer character in the excited state. scispace.com For instance, some trifluoromethylated quinoline derivatives have demonstrated quantum yields ranging from 0.12 to 0.85 in various solvents. beilstein-journals.org The presence of a push-pull system, created by electron-donating and electron-withdrawing groups on the aromatic scaffold, can enhance these properties. scispace.com

Table 1: Photophysical Properties of Representative Quinoline Derivatives in Chloroform (CHCl3)

| Compound Type | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φf) | Reference |

|---|---|---|---|---|---|

| Trifluoromethylated Quinoline-Phenol Schiff Base | ~350-380 | ~420-460 | 59-85 | 0.12-0.80 | beilstein-journals.orgscispace.com |

| Quinoline Schiff Base | ~338 | ~400-550 | Variable | Reasonable | nih.gov |

This data from related compounds underscores the potential of this compound as a fluorescent material. Its properties could be harnessed for applications such as fluorescent probes, components in OLEDs, and active media for organic lasers.

Contribution to the Advancement of Synthetic Methodologies in Heterocyclic Chemistry

The synthesis of substituted quinolines like this compound is intrinsically linked to the advancement of synthetic methodologies in heterocyclic chemistry. Classic methods for quinoline synthesis include the Skraup, Doebner-von Miller, and Friedländer reactions. mdpi.comderpharmachemica.com The Doebner-von Miller reaction, for example, involves the reaction of an aniline (B41778) with an α,β-unsaturated aldehyde or ketone, which is a foundational method for producing 2- and 4-substituted quinolines. mdpi.comnih.gov

Modern research has focused on refining these traditional methods to improve yields, reduce reaction times, and employ more environmentally friendly conditions. mdpi.comrsc.org The synthesis of 2-(4-substituted phenyl)-methyl quinoline derivatives has been achieved using Microwave-Assisted Organic Synthesis (MAOS). derpharmachemica.com This approach represents a "green chemistry" alternative that often leads to shorter reaction times and cleaner reactions compared to conventional heating. derpharmachemica.com

The development of novel catalytic systems has also been a major area of advancement. Transition-metal catalyzed multi-component reactions provide a powerful tool to access complex quinoline structures from simple precursors in a one-pot procedure. nih.gov Furthermore, the use of ionic liquids as recyclable solvents or catalysts in reactions like the Friedländer synthesis offers a greener alternative to traditional methods that often require harsh acidic conditions. mdpi.com The ongoing development of these synthetic routes, driven by the need to create specifically substituted quinolines like this compound, contributes significantly to the broader field of organic synthesis by providing more efficient, versatile, and sustainable chemical processes.

Future Research Avenues in Rational Design of Quinoline-Based Architectures, Advanced Characterization, and Computational Predictions

The future of quinoline-based materials science lies in the synergy between rational design, advanced characterization, and computational modeling. mdpi.comnih.gov This integrated approach allows for the creation of novel quinoline architectures with precisely tailored properties for specific applications.

Rational Design: Future research will focus on the rational design of derivatives based on the this compound scaffold. mdpi.comresearchgate.net By systematically modifying the substitution pattern—for instance, by introducing electron-withdrawing or -donating groups at various positions—it is possible to fine-tune the electronic and optical properties of the molecule. This approach, central to modern drug discovery and materials science, enables the development of compounds with enhanced performance, such as improved charge mobility for electronics or higher quantum yields for optical devices. nih.govmdpi.com

Advanced Characterization: As new quinoline-based architectures are synthesized, their structural and functional properties must be rigorously characterized. This involves the use of advanced techniques such as single-crystal X-ray diffraction to elucidate molecular packing and intermolecular interactions like π-π stacking. nih.gov Spectroscopic methods, including steady-state and time-resolved fluorescence spectroscopy, will be essential to fully understand the photophysical behavior of these materials.

Computational Predictions: Computational chemistry provides powerful tools to guide and accelerate the design process. researchtrend.net Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be used to predict the geometric, electronic (HOMO-LUMO gaps), and optical properties (absorption/emission spectra) of novel quinoline derivatives before they are synthesized. nih.govmdpi.com These theoretical predictions help in screening potential candidates and understanding structure-property relationships, creating an efficient feedback loop where computational insights guide synthetic efforts. This predictive power reduces the trial-and-error nature of materials discovery and facilitates a more targeted approach to developing next-generation functional materials. researchtrend.net

Q & A

Q. Q1. What are the most reliable synthetic routes for 6-methyl-2-(4-methylphenyl)quinoline, and how do reaction conditions influence regioselectivity?

The synthesis of this compound can be achieved via multi-component reactions (MCRs) using transition-metal catalysts. A method analogous to that reported for 6-methyl-2,4-diphenylquinoline involves:

- Reactants : p-Toluidine (1.5 mmol), substituted aldehydes, and alkynes in ionic liquid solvents (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate).

- Catalyst : CuI (0.45 mmol) at 404 K for 6 hours, yielding regioselective cyclization .

- Key factors : Temperature and solvent polarity critically affect regioselectivity. For example, ionic liquids enhance reaction efficiency by stabilizing intermediates, while higher temperatures favor quinoline ring formation over byproducts.

Q. Q2. How is X-ray crystallography employed to resolve the molecular structure of this compound, and what are common refinement challenges?

Single-crystal X-ray diffraction (XRD) is the gold standard for structural elucidation. Key steps include:

Q. Q3. How can structure-activity relationship (SAR) studies guide the optimization of this compound for anticancer activity?

SAR studies focus on modifying substituents to enhance bioactivity. For example:

Q. Q4. What computational methods are used to predict the photophysical properties of this compound?

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are employed:

- Software : Gaussian 16 with B3LYP/6-311+G(d,p) basis set.

- Key outputs :

- HOMO-LUMO gap (e.g., 3.5 eV for fluorescence prediction).

- Excited-state dipole moments to assess solvatochromic shifts .

- Validation : Compare computed UV-Vis spectra (λmax) with experimental data from ethanol solutions (e.g., λmax = 320 nm).

Data Contradictions and Resolution

Q. Q5. How should researchers address contradictions in reported synthetic yields for this compound derivatives?

Discrepancies often arise from:

- Catalyst loading : Higher CuI concentrations (>0.5 mmol) may lead to side reactions (e.g., Glaser coupling of alkynes) .

- Purification : Silica gel chromatography (petroleum ether/EtOAc) vs. recrystallization (CDCl₃) affects isolated yields .

- Resolution : Replicate reactions with strict control of moisture/oxygen (Schlenk techniques) and report average yields ± SD.

Q. Q6. Why do crystallographic data for similar quinoline derivatives show variability in dihedral angles, and how is this resolved?

Variability stems from:

- Packing effects : Intermolecular forces (e.g., C–H⋯π interactions) distort aryl ring orientations .

- Solution : Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular contacts and validate structural models .

Specialized Applications

Q. Q7. How can this compound be functionalized for use in metal-organic frameworks (MOFs)?

Post-synthetic modification (PSM) strategies include:

- Coordination sites : Introduce pyridyl or carboxylate groups at the quinoline 4-position for metal binding (e.g., Zn²⁺, Cu²⁺).

- Linker design : Solvothermal synthesis with terephthalic acid to form porous MOFs for gas storage .

Q. Q8. What advanced spectroscopic techniques resolve tautomerism in this compound derivatives?

- Dynamic NMR : Low-temperature ¹³C NMR (e.g., 200 K in DMSO-d₆) to observe tautomeric equilibria (e.g., keto-enol).

- IR spectroscopy : Detect O–H/N–H stretches (3200–3600 cm⁻¹) and confirm dominant tautomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.